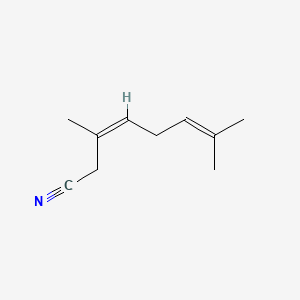
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- is a chemical compound with the molecular formula C10H15N. It is a substituted terpenoid nitrile, known for its fruity odor quality. This compound is also referred to as citralva and is one of the most potent cyclase stimulators .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- can be synthesized through various methods. One common method involves the reaction of geranialoxime with acetic anhydride . Another method includes the reaction of geranyl chloride with sodium cyanide . These reactions typically require controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of cyclase activity.
Mechanism of Action
The mechanism of action of 3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- involves its interaction with olfactory receptors, leading to the stimulation of cyclase activity. This compound acts as a potent cyclase stimulator, which can influence various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,6-Octadienal, 3,7-dimethyl-: This compound has a similar structure but contains an aldehyde group instead of a nitrile group.
1,3,6-Octatriene, 3,7-dimethyl-, (Z)-:
Uniqueness
3,6-Octadienenitrile, 3,7-dimethyl-, (3Z)- is unique due to its potent cyclase-stimulating properties and its application as an odorant in olfactory research. Its nitrile group also provides distinct reactivity compared to similar compounds with aldehyde or hydrocarbon groups.
Properties
CAS No. |
26509-72-8 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(3Z)-3,7-dimethylocta-3,6-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h5-6H,4,7H2,1-3H3/b10-6- |
InChI Key |
LNWFHUTYUOYNBG-POHAHGRESA-N |
Isomeric SMILES |
CC(=CC/C=C(/C)\CC#N)C |
Canonical SMILES |
CC(=CCC=C(C)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


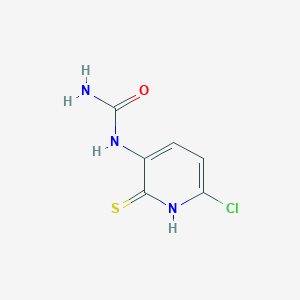
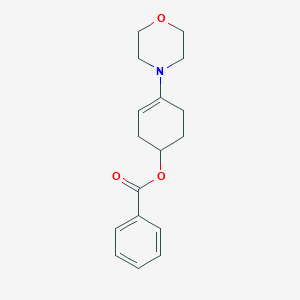
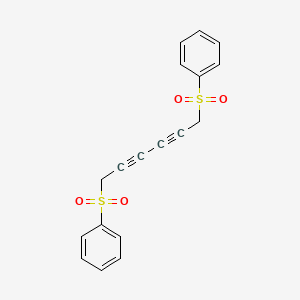
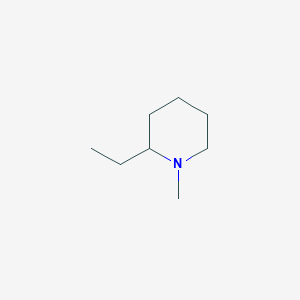
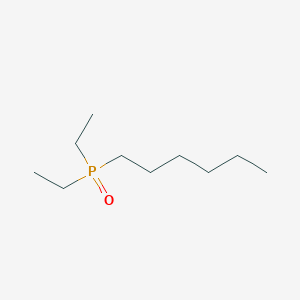

![Spiro[5.5]undecane-1,9-dione](/img/structure/B14682327.png)
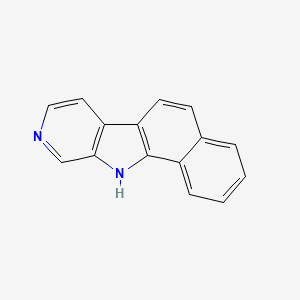
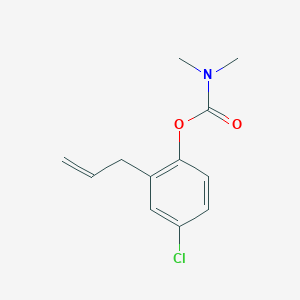
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
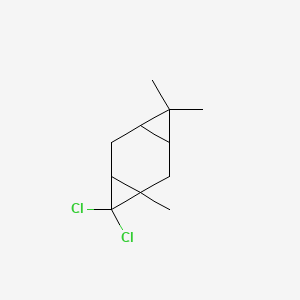
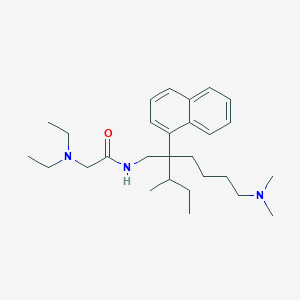
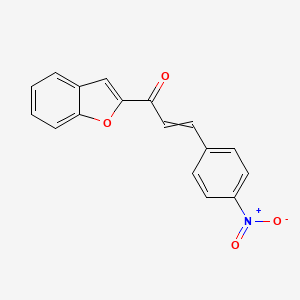
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
